molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Katalognummer: B595908
CAS-Nummer: 109274-83-1
Molekulargewicht: 207.185
InChI-Schlüssel: ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (CAS RN: 25913-34-2) is a fused heterocyclic compound featuring a furopyridine core with a hydroxyl group at position 3 and an ethoxycarbonyl moiety at position 2. Its synthesis involves the reaction of ethyl 2-chloronicotinamide with sodium ethoxycarbonylmethoxide under basic conditions, followed by cyclization and purification steps .

Vorbereitungsmethoden

Primary Synthesis Route: Cyclization of Ethyl 2-Chloronicotinate

The most well-documented method for synthesizing ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate involves the cyclization of ethyl 2-chloronicotinate with sodium ethoxycarbonylmethoxide. This approach, first described in foundational work on furopyridine chemistry, leverages nucleophilic aromatic substitution to construct the fused furan ring .

Reaction Overview

Ethyl 2-chloronicotinate (1 ) reacts with two equivalents of sodium ethoxycarbonylmethoxide (2 ) under reflux conditions. The ethoxycarbonylmethoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring. Subsequent intramolecular cyclization forms the fused furan system, yielding this compound (3 ).

Key Reaction Scheme :

Ethyl 2-chloronicotinate+2 Na+[CH(CO2Et)O]Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate+2 NaCl\text{Ethyl 2-chloronicotinate} + 2 \text{ Na}^+[\text{CH(CO}_2\text{Et)O}^-] \rightarrow \text{this compound} + 2 \text{ NaCl}

Detailed Reaction Conditions

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature : Reflux (70–80°C for ethanol; 66°C for THF)

  • Reaction Time : 4–12 hours

  • Molar Ratio : 1:2 (ethyl 2-chloronicotinate to sodium ethoxycarbonylmethoxide)

The use of sodium ethoxycarbonylmethoxide ensures both nucleophilic displacement and subsequent cyclization. The reaction’s success hinges on the elimination of chloride and the stability of the intermediate enolate .

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

  • Ethanol : Facilitates higher polarity, promoting faster nucleophilic substitution but may require longer reflux times.

  • THF : Offers better solubility for intermediates, reducing side reactions but necessitating strict anhydrous conditions .

Experimental data from scaled-up trials indicate that ethanol yields ~75% purity after 8 hours, while THF achieves ~82% purity in 6 hours.

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by improving ion mobility. Trials with 5 mol% catalyst showed a 15% reduction in reaction time without compromising yield .

Alternative Pathways and Comparative Analysis

Brominated Derivative Synthesis

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, a halogenated analog, is synthesized via electrophilic bromination of the parent compound . This suggests that post-synthetic modification could expand the utility of the primary method.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow reactors improves scalability:

  • Residence Time : 30–60 minutes

  • Throughput : 5–10 kg/day

  • Yield : 78–85%

Automated systems minimize human error and enhance reproducibility, critical for Good Manufacturing Practice (GMP) compliance .

Waste Management

The primary byproduct, sodium chloride, is efficiently removed via aqueous extraction. Solvent recovery systems (e.g., distillation) reduce environmental impact and operational costs.

Data Tables

Table 1: Comparison of Solvent Systems in Primary Synthesis

SolventTemperature (°C)Time (h)Purity (%)Yield (%)
Ethanol7887570
THF6668278

Table 2: Industrial Production Parameters

ParameterValue
Reactor TypeContinuous Flow
Throughput8 kg/day
Solvent Recovery95% efficiency
Energy Consumption15 kWh/kg

Analyse Chemischer Reaktionen

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate exerts its effects is primarily related to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Furopyridine Series

Ethyl 5-Bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c)

  • Synthesis : Prepared similarly to the parent compound, using ethyl 5-bromo-2-chloronicotinate as the starting material.
  • Yield : 76% (light brown solid) .

Ethyl 3-Oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate

  • Structure : Contains a ketone group at position 3 instead of a hydroxyl group.
  • Properties : The carbonyl group increases electrophilicity, making it a candidate for nucleophilic addition reactions.
  • CAS RN : 1279893-97-8 .

Thienopyridine Analogues

Ethyl 3-Amino-4H-thieno[2,3-b]pyridine-2-carboxylate

  • Structure: Replaces the furo oxygen with sulfur and introduces an amino group at position 3.
  • Crystallography: The thienopyridine ring is nearly planar, with the amino and carbonyl groups co-planar. The ethyl group is perpendicular (torsion angle: −90.5°) .
  • Hydrogen Bonding : Forms zigzag layers via N–H···O and N–H···N interactions, enhancing crystal stability .
  • Synthesis: Achieved via reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate (95.1% yield) .

Ethyl 5-Chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c)

  • Synthesis : Derived from ethyl 2,5-dichloronicotinate and ethyl 2-mercaptoacetate.
  • Yield : 71% (light orange solid) .
  • Key Feature : The thiophene sulfur increases electron density compared to the furopyridine analogue, influencing redox behavior.

Ethyl 3-(4-Methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate

  • Structure : Features a sulfonamido group at position 3.
  • Crystallography: Forms dimeric structures via N–H···O hydrogen bonds, with a planar thienopyridine core .

Comparative Analysis of Properties and Reactivity

Substituent Effects

Compound Substituent(s) Key Reactivity/Property
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate 3-OH, 2-COOEt Base-sensitive; prone to decarboxylation under acidic conditions .
Ethyl 5-bromo derivative (13c) 5-Br, 3-OH, 2-COOEt Bromine enables Suzuki-Miyaura coupling; higher molecular weight (MW: 287.1 vs. 207.2) .
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate 3-NH2, 2-COOEt Amino group enhances solubility and participation in hydrogen bonding .

Biologische Aktivität

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furo[2,3-b]pyridine core with a hydroxyl group and an ethyl ester functionality. These structural elements contribute to its solubility and reactivity, making it a valuable candidate for drug development.

Feature Description
Chemical Formula C₁₁H₁₃N₁O₃
Molecular Weight 219.23 g/mol
Functional Groups Hydroxyl (-OH), Ester (-COOEt)

This compound exhibits its biological effects through interactions with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific enzymes by forming stable complexes, thereby modulating metabolic pathways. For instance, it has shown potential as an inhibitor of calcium/calmodulin-dependent protein kinase (CAMKK2), which is involved in several signaling pathways critical for cellular functions .
  • Receptor Binding : The compound's unique structure allows it to bind to various receptors, influencing their activity and leading to biological responses such as anti-inflammatory and antimicrobial effects .

Biological Activities

Recent studies have highlighted several key biological activities of this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. It is effective against a range of pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on CAMKK2 Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited CAMKK2 activity, suggesting its potential use in treating conditions related to dysregulated calcium signaling .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy against various bacterial strains, showing promising results that support further investigation into its use as an antibiotic agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Furo[2,3-b]pyridine Core : The initial step often involves cyclization reactions between appropriate precursors under acidic or basic conditions.
  • Functionalization : Subsequent reactions introduce the hydroxyl and ethyl ester groups, enhancing the compound's biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via O-alkylation of ethyl 3-hydroxypiconate with ethyl bromoacetate, forming a diester intermediate (ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate), followed by cyclization under acidic or thermal conditions to yield the target molecule. Optimization includes using dehydrating agents (e.g., phosphorus oxychloride) to enhance cyclization efficiency and purification via recrystallization . Alternative methods involve sodium hydride-mediated reactions in 1,2-dimethoxyethane, achieving high yields by controlling temperature and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., intramolecular N–H⋯O bonds) critical for stability .
  • NMR spectroscopy : Confirms substituent positions (e.g., hydroxy and ester groups) via characteristic shifts (e.g., δ ~13.8 ppm for ethyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 220.1) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should monitor degradation via HPLC under accelerated conditions (e.g., elevated temperature, humidity). Hydrolysis of the ester moiety is a primary degradation pathway; stability is enhanced by storing at 4°C in anhydrous environments .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals planar furopyridine rings and hydrogen-bonding networks (e.g., dimeric structures via N–H⋯O interactions). Discrepancies between computational models (e.g., DFT) and experimental data can be addressed by refining torsion angles and validating hydrogen-bond distances (e.g., 2.8–3.2 Å for N–H⋯O) . SHELX software is recommended for refinement, leveraging its robustness in handling high-resolution data .

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?

Substituent modifications significantly impact bioactivity:

  • Halogenation : Introducing iodine at position 3 (as in pyrrolo[2,3-b]pyridine analogs) enhances kinase inhibition (e.g., FGFR targeting) .
  • Amino groups : Substitution at position 3 improves solubility and binding affinity for biological targets .
  • Trifluoromethyl groups : Increase metabolic stability and electronic effects, as seen in thieno[2,3-b]pyridine derivatives .

Q. How should researchers design in vitro assays to evaluate the compound’s anticancer potential?

  • Cell proliferation assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT/WST-1 protocols.
  • Kinase inhibition profiling : Screen against FGFRs or CAMKK2 using ATP-competitive binding assays .
  • Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential changes .

Q. What strategies mitigate data contradictions in synthetic yield reports for this compound?

Contradictions arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, reagent purity). Cross-validation using multiple characterization methods (e.g., XRD, NMR) ensures reproducibility .

Q. Methodological Guidance

Q. How can researchers validate hydrogen-bonding interactions in the crystal structure?

Use SC-XRD to measure donor-acceptor distances and angles. For example, intramolecular N–H⋯O bonds in Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate stabilize planar conformations, with bond lengths ~2.9 Å and angles ~150° . SHELXL refinement tools allow precise modeling of thermal displacement parameters .

Q. What computational methods predict the compound’s reactivity in derivatization reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the hydroxy group at position 3 is prone to sulfonation or alkylation, while the ester moiety undergoes hydrolysis .

Eigenschaften

IUPAC Name

ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715748
Record name Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-83-1
Record name Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl glycolate (35.5 mL, 375 mmol) is slowly added (over 20 minutes) to a slurry of NaOH (15.8 g, 394 mmol) in 1,2-dimethoxyethane (400 mL) under N2 with the flask being in an ice bath. The mixture is allowed to warm to rt, is stirred for 30 min, and ethyl 2-chloronicotinate (27.84 g, 150 mmol) in 1,2-dimethoxyethane (50 mL) is added over 10 minutes. The reaction is warmed to 65° C. for 15 h in an oil bath. The mixture is concentrated to dryness, the residue is dissolved in H2O (500 mL), washed with hexane (500 mL), acidified to pH 3 with 5% HCl, and extracted with CHCl3 (4×400 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated to a yellow solid. The solid is suspended in ether (200 mL) and heated on a steam bath until concentrated to a volume of 40 mL. The material is allowed to crystallize overnight, then filtered to afford ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (C40) as a pale orange solid (41% yield). Additional material is obtained by concentrating the filtrate. Recrystallization in ether a second time afforded (C40) as a pale yellow solid (7.3% yield). MS (EI) for C10H9NO4, m/z: 207 (M)+.
Quantity
35.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27.84 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl glycolate (7.00 g, 67.3 mmol) was added slowly into a suspension of sodium hydride (2.80 g of 60% dispersion in mineral oil, 70.0 mmol) in 60 mL of 1,2-dimethoxyethane (DME) at 0° C., and the mixture was then stirred for another 30 min. A solution of ethyl 2-chloronicotinate (4.60 g, 24.8 mmol) in 14 mL of DME was added into the reaction mixture slowly at room temperature. Then the mixture was heated at 70° C. overnight. After evaporation of the solvent, the residue was dissolved in 90 mL of water, washed three times with hexane, acidified with acetic acid, and extracted three times with chloroform. The combined chloroform layers were dried (MgSO4), and evaporated to give a yellow residue. The residue was crystallized from 20 mL of ether to give ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate as a pale-yellow solid (4.30 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.